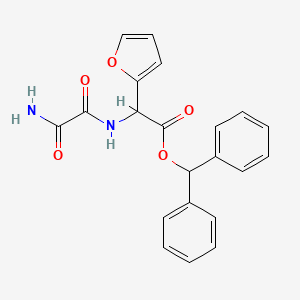

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate

Vue d'ensemble

Description

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a benzhydryl group, an amino-oxoacetamido group, and a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate typically involves the esterification of benzhydryl alcohol with 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Step 1: Preparation of 2-(Furan-2-yl)-2-oxoacetic Acid

-

Reaction : Condensation of furan-2-carboxaldehyde with glyoxalic acid under basic conditions (e.g., triethylamine or DBU) at 1 atm CO₂ pressure .

-

Mechanism : Base-mediated carboxylation generates the α-keto acid intermediate .

Step 2: Amidation with 2-Amino-2-oxoacetamide

-

Reaction : Coupling of 2-(furan-2-yl)-2-oxoacetic acid with 2-amino-2-oxoacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

-

Conditions : Room temperature, aprotic solvents (e.g., DMF or THF) .

Step 3: Esterification with Benzhydryl Alcohol

-

Reaction : Acid-catalyzed (e.g., H₂SO₄ or TsOH) esterification of the carboxylic acid intermediate with benzhydryl alcohol .

-

Key Feature : Selective protection of the carboxyl group without affecting the amide or furan moieties .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its ester, amide, and furan groups:

Hydrolysis of the Ester Group

-

Conditions : Acidic (HCl/MeOH) or basic (NaOH/H₂O) hydrolysis .

-

Products : Free carboxylic acid (2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetic acid) and benzhydrol .

Nucleophilic Substitution at the Amide

-

Reaction : Reactivity with primary amines (e.g., benzylamine) under Mitsunobu conditions to form substituted ureas .

Furan Ring Functionalization

-

Electrophilic Aromatic Substitution : Bromination or nitration at the furan C5 position using NBS or HNO₃/H₂SO₄ .

-

Diels-Alder Reactivity : Furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Palladium-Catalyzed Cross-Coupling

-

Application : Suzuki-Miyaura coupling of halogenated furan derivatives with aryl boronic acids to install aryl groups at C3 .

Degradation and Stability

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder cleavage of the furan ring .

-

Photodegradation : UV light induces radical formation at the benzhydryl group, leading to ester bond cleavage .

Table 1: Key Synthetic Reactions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxylation of furan-2-aldehyde | DBU, CO₂ (1 atm), 70°C | 85 | |

| Amide coupling | EDC/HOBt, DMF, rt | 78 | |

| Benzhydryl esterification | TsOH, toluene, reflux | 82 |

Table 2: Biological Activity

| Derivative | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |

|---|---|---|

| Benzhydryl ester | 4 | 8 |

| Hydrolyzed carboxylic acid | 2 | 4 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Research

Benzhydryl derivatives have been explored for their potential anticancer properties. The furan moiety is known for its biological activities, including anti-inflammatory and anticancer effects. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, making benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate a candidate for further investigation in cancer therapy .

2. Enzyme Inhibition Studies

The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural components can interact with active sites of enzymes, potentially leading to the development of new inhibitors for diseases related to enzyme dysfunctions, such as diabetes and obesity .

Biological Studies

1. Neuroprotective Effects

Research has suggested that compounds containing furan and benzhydryl groups can exhibit neuroprotective effects. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve reducing oxidative stress or modulating neurotransmitter systems .

2. Antimicrobial Activity

Preliminary studies indicate that benzhydryl derivatives possess antimicrobial properties. The furan ring may enhance the compound's ability to penetrate microbial membranes, thus exhibiting bactericidal or fungicidal effects. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the amino-oxoacetamido group can form hydrogen bonds with active site residues. The furan ring may participate in π-π stacking interactions with aromatic residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(thiophen-2-yl)acetate: Similar structure but with a thiophene ring instead of a furan ring.

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(pyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets.

Activité Biologique

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate, with the molecular formula and CAS Number 69027-03-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

The compound has notable physicochemical properties:

- Molar Mass : 378.38 g/mol

- Density : 1.304 g/cm³ (predicted)

- pKa : 10.32 (predicted)

- Storage Conditions : Recommended at 2-8°C

- Irritant : Classified as an irritant .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzimidazole/benzothiazole nuclei have shown significant cytotoxic effects against various cancer cell lines, including human lung cancer cells (A549, HCC827, NCI-H358).

In a study involving newly synthesized compounds, several exhibited high antiproliferative activity in both two-dimensional (2D) and three-dimensional (3D) cell culture assays. Notably, the IC50 values for some compounds were reported as low as 6.26 μM in 2D assays, indicating strong potential for therapeutic application .

| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|---|

| Compound 5 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

Antimicrobial Activity

The antimicrobial properties of Benzhydryl derivatives have also been investigated. Compounds with furan moieties have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests using broth microdilution methods have established a promising profile for these compounds .

The biological activity of this compound is believed to involve interactions with DNA and inhibition of DNA-dependent enzymes. This mode of action is critical for its antitumor efficacy, as it disrupts cellular proliferation by targeting the genetic material of cancer cells .

Case Studies and Research Findings

- Antitumor Efficacy : A study focused on the synthesis of furan derivatives demonstrated that certain compounds effectively inhibited tumor growth in vitro and showed lower toxicity profiles compared to existing chemotherapeutics. The results indicated that these compounds could serve as lead candidates for further development into anticancer drugs .

- Antimicrobial Testing : In another investigation, various furan derivatives were tested against bacterial strains, revealing that specific substitutions on the furan ring enhanced antibacterial activity. The findings suggested that modifications could optimize the pharmacological profile of these compounds for clinical use .

Propriétés

IUPAC Name |

benzhydryl 2-(furan-2-yl)-2-(oxamoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c22-19(24)20(25)23-17(16-12-7-13-27-16)21(26)28-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H,(H2,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWGGNWSGDPVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(C3=CC=CO3)NC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855708 | |

| Record name | Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69027-03-8 | |

| Record name | Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.